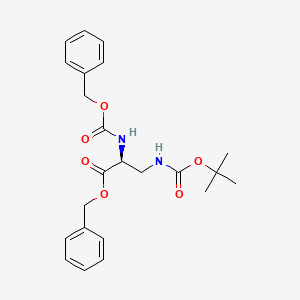

Z-L-Dap(Boc)-Obn

Beschreibung

BenchChem offers high-quality Z-L-Dap(Boc)-Obn suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-L-Dap(Boc)-Obn including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

benzyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJSHTUXTOKIBY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747416 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239785-37-6 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the full chemical name of Z-L-Dap(Boc)-Obn

An In-Depth Technical Guide to Z-L-Dap(Boc)-Obn: A Versatile Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive analysis of the chemical compound commonly abbreviated as Z-L-Dap(Boc)-Obn. Its full chemical name is Benzyl (2S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate [1]. This document is structured to serve researchers, scientists, and drug development professionals by detailing the molecule's structural components, physicochemical properties, and the strategic application of its orthogonal protecting groups. We will explore the causality behind its synthetic utility, provide detailed experimental protocols, and illustrate key chemical workflows. The primary application of this reagent is as a sophisticated building block in the synthesis of complex molecules, particularly in the preparation of derivatives of β-amino-L-alanine for pharmaceutical research[2][3].

Introduction to a Strategically Protected Amino Acid

In the precise world of multi-step organic synthesis, particularly in peptide chemistry and drug discovery, the ability to selectively modify a single functional group in a complex molecule is paramount. This control is achieved through the use of protecting groups, which act as temporary chemical shields to prevent unwanted side reactions[4][5]. An ideal protecting group strategy involves "orthogonal" sets, where each group can be removed under specific conditions without affecting the others[6][7].

Z-L-Dap(Boc)-Obn is a prime example of a molecule designed with such strategic considerations. It is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap), a versatile scaffold found in various natural products, including antibiotics and siderophores[8]. By having its three reactive sites—the α-amino group, β-amino group, and carboxyl group—masked with three distinct, orthogonally removable protecting groups, Z-L-Dap(Boc)-Obn offers chemists a powerful tool for controlled, sequential chemical modifications. This guide elucidates the molecular architecture and synthetic applications of this valuable reagent.

Molecular Profile and Physicochemical Properties

A thorough understanding of a chemical reagent begins with its fundamental identity and physical characteristics.

Nomenclature and Chemical Identifiers

The compound is known by several names and is cataloged under a unique CAS Registry Number. This information is crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source(s) |

| Full Chemical Name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-L-Alanine Phenylmethyl Ester | [2] |

| IUPAC Name | Benzyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate | [1] |

| Common Abbreviations | Z-L-Dap(Boc)-Obn; 3-(Boc-amino)-N-Cbz-L-alanine phenylmethyl ester | [1][3] |

| CAS Number | 239785-37-6 | [2] |

| Molecular Formula | C₂₃H₂₈N₂O₆ | [1][2] |

| Molecular Weight | 428.48 g/mol | [1][2][3] |

Structural Analysis

Z-L-Dap(Boc)-Obn is comprised of four key chemical moieties built upon an L-alanine framework. Each component serves a distinct purpose, contributing to the molecule's overall stability and synthetic versatility.

Caption: Structural components of Z-L-Dap(Boc)-Obn.

-

Z (Benzyloxycarbonyl, Cbz): This group protects the α-amino function. It is notably stable under a wide range of conditions but is selectively removed by catalytic hydrogenation[9][10][11].

-

L-Dap (L-2,3-diaminopropionic acid): This is the chiral scaffold, providing two distinct amino groups for differential functionalization[8][12].

-

Boc (tert-Butoxycarbonyl): Protecting the β-amino group, the Boc group is stable to base and hydrogenation but is easily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA)[13][14][15].

-

Obn (O-benzyl): This group protects the carboxylic acid as a benzyl ester. Like the Z group, it is removed via catalytic hydrogenation, often simultaneously[16][17][18].

Physicochemical Data

The following data, based on predicted values, provides insight into the physical properties of the compound. It is typically a white to off-white solid soluble in common organic solvents like dichloromethane and dimethylformamide[19].

| Property | Predicted Value | Source |

| Boiling Point | 598.6 ± 50.0 °C | [3] |

| Density | 1.190 ± 0.06 g/cm³ | [3] |

| pKa | 10.61 ± 0.46 | [3] |

The Chemistry of Orthogonal Protection

The true value of Z-L-Dap(Boc)-Obn lies in the orthogonality of its protecting groups. This design allows for the selective deprotection and subsequent reaction at any of its three functional sites, providing chemists with precise control over the synthetic pathway.

The Principle of Orthogonality

In a multi-step synthesis, an orthogonal set of protecting groups is one where each group can be removed with a specific reagent that does not affect any other group in the set[6][7]. This principle is the cornerstone of modern peptide synthesis and complex molecule assembly, as it eliminates the need for repeated protection/deprotection steps, thereby increasing overall efficiency[4].

The protecting groups on Z-L-Dap(Boc)-Obn form a classic orthogonal set:

-

Acid-Labile Group: Boc

-

Hydrogenolysis-Labile Groups: Z and Obn

This distinction is the key to its utility. A researcher can expose the β-amino group using acid while leaving the other two sites protected, or conversely, expose the α-amino and carboxyl groups simultaneously using hydrogenation while the β-amino site remains shielded.

Strategic Deprotection Workflow

The selective cleavage of the protecting groups enables three distinct synthetic routes from the same starting material.

Caption: Orthogonal deprotection pathways for Z-L-Dap(Boc)-Obn.

-

Pathway 1 (Acidic Cleavage): Treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) selectively removes the Boc group[20]. This exposes the β-amino group for subsequent reactions (e.g., amide bond formation, alkylation) while the Z and Obn groups remain intact. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

-

Pathway 2 (Hydrogenolysis): Catalytic hydrogenation, typically using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C), simultaneously cleaves the Z group and the Obn benzyl ester[9][10][18]. This deprotection yields a free α-amino group and a free carboxylic acid, ideal for peptide coupling or cyclization reactions, while the Boc group on the side chain is unaffected.

Synthesis and Application

Z-L-Dap(Boc)-Obn is not an end product but a crucial intermediate. Its synthesis is designed to produce an enantiomerically pure, orthogonally protected building block ready for incorporation into larger target molecules.

Synthetic Pathways

The synthesis of orthogonally protected Dap derivatives often starts from commercially available chiral precursors like L-aspartic acid or L-serine to ensure the correct stereochemistry is maintained throughout the process[21]. One common method involves a Curtius rearrangement of an N-protected aspartic acid derivative to introduce the β-nitrogen[21]. This is followed by the stepwise introduction of the appropriate protecting groups to yield the final product.

Application in Drug Discovery

The primary documented use of Z-L-Dap(Boc)-Obn is in the preparation of N-hydroxybenzamidine derivatives of β-amino-L-alanine, which have shown potent affinity for cell adhesion activating protein receptors[3][22]. This highlights its role in medicinal chemistry for creating molecules that can modulate protein-protein interactions. The Dap scaffold is valuable because it allows for the introduction of diverse chemical functionalities at two distinct points (the α- and β-amino groups), enabling the construction of complex libraries of compounds for screening in drug discovery programs[23][24][25].

General Experimental Protocol: Selective Boc Deprotection and Acylation

The following protocol is a representative, self-validating workflow demonstrating the expertise required for the use of Z-L-Dap(Boc)-Obn. The success of each step can be monitored by standard analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To selectively deprotect the β-amino group of Z-L-Dap(Boc)-Obn and couple it with acetic anhydride.

Step 1: Boc Group Deprotection [15][20]

-

Dissolution: Dissolve Z-L-Dap(Boc)-Obn (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10 eq) dropwise over 5 minutes. Causality: The strong acid protonates the Boc group, leading to its collapse into the stable tert-butyl cation and gaseous byproducts. The excess acid ensures the reaction goes to completion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Remove the solvent and excess TFA in vacuo. Co-evaporate the residue with toluene (3x) to remove residual TFA, yielding the TFA salt of the free β-amino compound (Z-L-Dap-Obn • TFA) as a crude oil or solid. Proceed directly to the next step.

Step 2: Acylation of the β-Amino Group

-

Dissolution & Neutralization: Dissolve the crude product from Step 1 in anhydrous DCM. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the TFA salt. Causality: The free amine must be generated from its salt to act as a nucleophile in the subsequent acylation step.

-

Acylation: Cool the solution to 0 °C. Add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Quenching & Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-acetylated product.

Conclusion

Z-L-Dap(Boc)-Obn, or Benzyl (2S)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate, is more than a simple chemical. It is a testament to the strategic design principles that underpin modern organic synthesis. By providing a stable, enantiomerically pure L-2,3-diaminopropionic acid scaffold equipped with a robust orthogonal protecting group scheme, it empowers researchers to build complex molecular architectures with a high degree of control and efficiency. Its application in the synthesis of targeted pharmaceutical agents underscores its importance as a high-value intermediate for professionals in drug discovery and development. A thorough understanding of its structure and the distinct reactivity of its protecting groups, as detailed in this guide, is essential for its effective utilization.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

University of Evansville. Alcohol Protecting Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

Filo. The benzyl ether group (-OBn) is often used as a protecting group for OH.... [Link]

-

BuyersGuideChem. Boc-L-Dap(Z)-OH.DCHA. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Grokipedia. Diaminopimelic acid. [Link]

-

Wikipedia. Benzyl chloroformate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71315181, Z-L-Dap(Boc)-Obn. [Link]

-

P3 BioSystems. Diaminopropionic Acid (Dap). [Link]

-

Frontiers. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. [Link]

-

National Center for Biotechnology Information. L,L-diaminopimelate aminotransferase (DapL): a putative target for the development of narrow-spectrum antibacterial compounds. [Link]

-

University of Bristol. Protecting Groups. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2755946, Boc-Dap-OH. [Link]

-

PubMed. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. [Link]

-

Royal Society of Chemistry. DAP derived fatty acid amide organogelators as novel carrier for drug incorporation and pH-responsive release. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development. [Link]

-

American Chemical Society. Halobenzyl Ethers as Protecting Groups for Organic Synthesis. [Link]

-

MDPI. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors. [Link]

-

Panchsheel Organics Ltd. Healthy Living With Care. [Link]panchsheelorganics.com/)

Sources

- 1. Z-L-Dap(Boc)-Obn | C23H28N2O6 | CID 71315181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Z-L-DAP(BOC)-OBN CAS#: 239785-37-6 [amp.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. bachem.com [bachem.com]

- 11. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 12. Diaminopropionic Acid (Dap), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. uwindsor.ca [uwindsor.ca]

- 17. askfilo.com [askfilo.com]

- 18. Benzyl Ethers [organic-chemistry.org]

- 19. CAS 16947-84-5: Z-Dap(Boc)-OH | CymitQuimica [cymitquimica.com]

- 20. jk-sci.com [jk-sci.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Z-L-DAP(BOC)-OBN manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 23. DAP derived fatty acid amide organogelators as novel carrier for drug incorporation and pH-responsive release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Z-L-Dap(Boc)-Obn CAS number and molecular weight

An In-Depth Technical Guide to Z-L-Dap(Boc)-Obn: A Specialized Building Block for Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Z-L-Dap(Boc)-Obn, a non-proteinogenic amino acid derivative designed for advanced applications in medicinal chemistry and drug development. We will delve into its structural rationale, plausible synthetic routes, and its role as a critical intermediate in the creation of potential therapeutics targeting cell adhesion pathways.

Introduction: The Strategic Role of Z-L-Dap(Boc)-Obn

In the landscape of modern drug discovery, particularly in the design of peptidomimetics and complex small molecules, non-proteinogenic amino acids (NPAAs) are indispensable tools. These unique building blocks, not found in the 20 canonical amino acids, allow for the introduction of novel chemical functionalities, conformational constraints, and metabolic stability, ultimately enabling the development of therapeutics with enhanced potency and pharmacokinetic profiles.

Z-L-Dap(Boc)-Obn (Benzyl (2S)-3-(((tert-butoxycarbonyl)amino))-2-((((benzyloxy)carbonyl)amino))propanoate) is a prime example of such a specialized reagent. It is a derivative of L-2,3-diaminopropionic acid (Dap), a versatile scaffold featuring two distinct amino groups. The strategic value of Z-L-Dap(Boc)-Obn lies in its orthogonal protection scheme , where each functional group—the α-amino, β-amino, and carboxyl groups—can be selectively deprotected without affecting the others. This feature grants chemists precise control over the synthetic sequence, making it an ideal starting material for constructing complex molecules, notably N-hydroxybenzamidine derivatives of β-amino-L-alanine, which have been investigated for their affinity to cell adhesion receptors.[1]

Core Compound Specifications

For clarity and reproducibility in research, precise identification of chemical reagents is paramount. The key physicochemical and structural data for Z-L-Dap(Boc)-Obn are summarized below.

| Property | Value | Source(s) |

| CAS Number | 239785-37-6 | [1] |

| Molecular Formula | C₂₃H₂₈N₂O₆ | [1] |

| Molecular Weight | 428.48 g/mol | [1] |

| IUPAC Name | Benzyl (2S)-3-(((tert-butoxycarbonyl)amino))-2-((((benzyloxy)carbonyl)amino))propanoate | |

| Common Synonyms | 3-(Boc-amino)-N-Cbz-L-alanine phenylmethyl ester; Z-L-Dap(Boc)-Obn | [1] |

| Appearance | White to off-white solid (typical) |

The Principle of Orthogonal Protection: A Design Rationale

The functionality of Z-L-Dap(Boc)-Obn is dictated by the specific protecting groups chosen for each of its reactive sites. Understanding their distinct chemical labilities is key to appreciating the molecule's utility.

-

Boc (tert-butoxycarbonyl) Group: Protects the β-amino group. It is stable under a wide range of conditions but is selectively cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).

-

Z (Benzyloxycarbonyl or Cbz) Group: Protects the α-amino group. It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon, Pd/C).

-

Obn (Benzyl Ester): Protects the carboxylic acid. Like the Z group, it is removed via hydrogenolysis.

The "orthogonality" arises from the ability to remove one class of protecting group (e.g., the acid-labile Boc group) while leaving the other class (the hydrogenolysis-labile Z and Obn groups) intact, and vice-versa. This allows for sequential, site-specific modifications.

Caption: Orthogonal deprotection strategy for Z-L-Dap(Boc)-Obn.

Plausible Synthetic Workflow for the Z-L-Dap(Boc)-Obn Scaffold

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes a representative workflow for obtaining an N(α)-Z, N(β)-Boc protected Dap scaffold.

-

Starting Material Activation:

-

Dissolve N(α)-Z-L-Aspartic acid β-benzyl ester in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a chloroformate (e.g., ethyl chloroformate) and a non-nucleophilic base (e.g., triethylamine) to form a mixed anhydride. Stir for 1-2 hours at 0°C.

-

-

Acyl Azide Formation:

-

Add a solution of sodium azide in water dropwise to the reaction mixture.

-

Allow the reaction to stir for an additional 1-2 hours at 0°C. The mixed anhydride is converted to an acyl azide intermediate.

-

-

Curtius Rearrangement:

-

Carefully warm the reaction mixture to room temperature and then gently heat (e.g., to 40-50°C) in an inert solvent like toluene. The acyl azide will undergo rearrangement, losing N₂ gas to form a reactive isocyanate intermediate. (Caution: Acyl azides can be explosive; this step must be performed with appropriate safety measures).

-

-

Trapping of Isocyanate:

-

To the solution containing the isocyanate, add tert-butanol. The isocyanate is "trapped" by the alcohol to form the stable Boc-protected β-amine.

-

-

Final Esterification (if not already esterified):

-

The final step would be the esterification of the carboxylic acid with benzyl alcohol to yield the target molecule, Z-L-Dap(Boc)-Obn. This can be achieved using standard esterification conditions, such as DCC/DMAP or by forming an acid chloride followed by reaction with benzyl alcohol.

-

Caption: Plausible synthetic workflow for Z-L-Dap(Boc)-Obn.

Application in the Synthesis of Cell Adhesion Inhibitors

The primary documented application of Z-L-Dap(Boc)-Obn is as a precursor for N-hydroxybenzamidine derivatives of β-amino-L-alanine. These derivatives are noted for their high affinity towards a "receptor of cell adhesion activating protein". While the specific protein target is not explicitly named in commercial literature, the context strongly suggests a role in inhibiting cell-cell or cell-matrix interactions, which are often mediated by the integrin family of receptors. Therefore, it is plausible that the final products are designed as integrin antagonists .

General Experimental Workflow

The following outlines how Z-L-Dap(Boc)-Obn would be utilized to synthesize a target molecule.

-

Selective Deprotection: The choice of which protecting groups to remove first depends on the desired final structure. For creating a derivative on the β-amino group, the Boc group would be removed first.

-

Boc Removal: Dissolve Z-L-Dap(Boc)-Obn in anhydrous dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS. Remove the solvent and excess TFA in vacuo to yield the TFA salt of the free β-amine.

-

-

Coupling Reaction: The newly exposed β-amino group is now ready for modification.

-

Amide Bond Formation: Dissolve the deprotected intermediate in a suitable solvent like DMF. Add the desired carboxylic acid (e.g., a substituted benzoic acid to form the final benzamidine), a peptide coupling reagent (e.g., HBTU, HATU), and a non-nucleophilic base (e.g., DIEA). Stir at room temperature until the reaction is complete.

-

-

Final Deprotection:

-

Remove the remaining Z and Obn groups simultaneously via catalytic hydrogenolysis. Dissolve the coupled product in a solvent like methanol or ethanol, add a catalytic amount of Palladium on carbon (Pd/C), and stir under an atmosphere of hydrogen gas until the reaction is complete.

-

-

Purification:

-

The final compound is purified using standard techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Caption: General workflow for utilizing Z-L-Dap(Boc)-Obn.

Potential Mechanism of Action: Targeting Integrin-Mediated Cell Adhesion

Integrins are transmembrane receptors that play a pivotal role in cell adhesion, migration, proliferation, and survival. They mediate these processes by binding to extracellular matrix (ECM) proteins and triggering intracellular signaling cascades. The dysregulation of integrin signaling is a hallmark of numerous diseases, including cancer metastasis, fibrosis, and chronic inflammation, making them attractive therapeutic targets.

An inhibitor derived from Z-L-Dap(Boc)-Obn would likely function by binding to the extracellular domain of a specific integrin, preventing it from interacting with its natural ligands (e.g., fibronectin, vitronectin). This competitive inhibition would block the downstream signaling necessary for pathological processes like tumor cell migration or angiogenesis.

Caption: Conceptual mechanism of an integrin inhibitor.

Conclusion

Z-L-Dap(Boc)-Obn represents a highly specialized and strategically designed chemical building block. Its value for researchers in drug discovery is derived not just from its diaminopropionic acid core, but from the sophisticated orthogonal protection scheme that allows for precise, sequential chemical manipulations. While specific protocols and the exact biological targets for its derivatives are not widely published, its documented application points towards the development of potent inhibitors of cell adhesion, likely targeting integrin pathways. This guide provides the foundational knowledge and plausible workflows necessary for scientists to understand and effectively utilize this powerful reagent in the synthesis of novel and complex bioactive molecules.

References

- Santa Cruz Biotechnology, Inc. (n.d.). Z-L-Dap(Boc)-Obn. Retrieved from scbt.com.

Sources

Introduction: The Strategic Importance of Modified Amino Acids

An In-Depth Technical Guide to Z-L-Dap(Boc)-Obn: A Versatile Building Block in Modern Peptide Chemistry

In the landscape of modern drug development and materials science, the synthesis of peptides and peptidomimetics with tailored properties is of paramount importance. Beyond the canonical 20 proteinogenic amino acids, non-natural or modified amino acids serve as critical building blocks for introducing novel structural and functional features. Z-L-Dap(Boc)-Obn, a fully protected derivative of L-2,3-diaminopropionic acid (Dap), stands out as a pre-eminent example of such a building block. Its unique architecture, featuring three distinct and orthogonally manageable protecting groups, provides chemists with precise control over synthetic pathways, enabling the construction of complex peptides, branched structures, and molecules designed for specific biological targets.

This guide, intended for researchers and scientists in chemistry and drug development, provides a comprehensive overview of the chemical properties, structure, and synthetic utility of Z-L-Dap(Boc)-Obn. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical logic that makes this reagent a powerful tool in the synthetic chemist's arsenal. We will explore its molecular structure, predictable analytical behavior, and practical application, grounded in established chemical principles.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section dissects the core chemical and physical attributes of Z-L-Dap(Boc)-Obn.

Core Physicochemical Properties

The essential identifiers and predicted properties of Z-L-Dap(Boc)-Obn are summarized below. These data are critical for experimental design, reaction stoichiometry calculations, and safety assessments.

| Property | Value | Source |

| IUPAC Name | benzyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate | [1][] |

| Synonyms | 3-(Boc-amino)-N-Cbz-L-alanine phenylmethyl ester; Z-L-DAP(BOC)-OBN | [3][4] |

| CAS Number | 239785-37-6 | [5] |

| Molecular Formula | C₂₃H₂₈N₂O₆ | [1] |

| Molecular Weight | 428.48 g/mol | [3][5] |

| Predicted Boiling Point | 598.6 ± 50.0 °C | [4] |

| Predicted Density | 1.190 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 10.61 ± 0.46 | [4] |

The Molecular Architecture: A Study in Protection Strategy

The synthetic versatility of Z-L-Dap(Boc)-Obn stems directly from its meticulously designed structure. It is a derivative of the L-isomer of 2,3-diaminopropionic acid, where all three reactive functional groups are masked with common, yet chemically distinct, protecting groups.

-

α-Amino Group Protection (Z-group): The α-amino group is protected by a Carboxybenzyl group (Cbz, abbreviated as Z). This group is stable under a wide range of conditions but is classically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a process that does not affect the Boc group.[6]

-

β-Amino Group Protection (Boc-group): The β-amino group, a key point for side-chain functionalization, is protected by a tert-butyloxycarbonyl group (Boc). The Boc group is famously labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while remaining stable during the removal of Z or Obn groups by hydrogenation.[7][]

-

Carboxyl Group Protection (Obn-group): The carboxylic acid is protected as a Benzyl ester (Obn). Similar to the Z-group, the benzyl ester is efficiently cleaved by catalytic hydrogenolysis.[9]

This trifecta of protecting groups allows for selective deprotection and subsequent modification at each of the three functional sites, a concept known as orthogonal protection strategy. This is the core principle that elevates Z-L-Dap(Boc)-Obn from a simple amino acid derivative to a strategic building block.

Anticipated Spectroscopic Signature

-

¹H NMR Spectroscopy : A ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃) would be expected to show distinct signals corresponding to each part of the molecule. Key diagnostic peaks would include a sharp singlet at approximately 1.4 ppm integrating to nine protons for the magnetically equivalent methyl groups of the Boc protector. Aromatic protons from the Z and Obn groups would appear in the 7.2-7.4 ppm region. Methylene protons (CH₂) of the two benzyl groups would also be visible, typically around 5.1 ppm.[10]

-

Mass Spectrometry : When analyzed by a soft ionization technique like Electrospray Ionization (ESI-MS) in positive ion mode, the primary observable species would be the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 429.5).[10] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₂₃H₂₈N₂O₆.[10]

Part 2: Application in Synthetic Chemistry

The true value of Z-L-Dap(Boc)-Obn is realized in its application, particularly within the robust and widely adopted framework of Solid-Phase Peptide Synthesis (SPPS).

Role in Solid-Phase Peptide Synthesis (SPPS)

SPPS is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support.[11] Z-L-Dap(Boc)-Obn is ideally suited for incorporation into a growing peptide chain. Once coupled, the Dap residue introduces a protected β-amino group as a side chain. This side chain can be deprotected on-resin at a later stage to allow for:

-

Peptide Branching: Synthesis of a new peptide chain originating from the Dap side chain.

-

Cyclization: Formation of a cyclic peptide by linking the Dap side chain to another part of the molecule.

-

Conjugation: Attachment of other molecules, such as fluorophores, lipids, or small molecule drugs, to create sophisticated bioconjugates.[6]

Experimental Protocol: Incorporation of Z-L-Dap(Boc)-Obn via SPPS

This protocol describes a representative cycle for coupling Z-L-Dap(Boc)-Obn to a resin-bound peptide with a free N-terminal amine using standard Fmoc/tBu chemistry. The causality behind the choice of reagents is critical for success.

Materials and Reagents:

-

Peptide synthesis resin with N-terminal deprotected peptide (e.g., Rink Amide resin)

-

Z-L-Dap(Boc)-Obn

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Washing Solvents: DCM (Dichloromethane)

Step-by-Step Methodology:

-

Resin Preparation: The solid support carrying the peptide chain with a free amine terminus is swelled in DMF for 30 minutes in a reaction vessel.

-

Activation of Z-L-Dap(Boc)-Obn: In a separate vial, dissolve Z-L-Dap(Boc)-Obn (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF. Add DIEA (6 equivalents) to the solution. This mixture is allowed to pre-activate for 2-5 minutes.

-

Scientific Rationale: HATU is a highly efficient coupling reagent that reacts with the carboxylic acid of the protected amino acid to form a reactive O-acylisourea ester. This intermediate is highly susceptible to nucleophilic attack by the peptide's N-terminal amine. DIEA acts as a non-nucleophilic base to neutralize the forming salts and maintain an optimal pH for the reaction.

-

-

Coupling Reaction: The activated amino acid solution is added to the resin. The reaction vessel is agitated at room temperature for 2-4 hours.

-

Monitoring and Capping (Optional): A small sample of resin can be taken for a Kaiser test to check for the presence of free primary amines. If the coupling is incomplete, the reaction can be extended or a capping step (e.g., with acetic anhydride) can be performed to block unreacted sites.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts. A typical washing sequence is: DMF (3 times), DCM (3 times), and DMF (3 times).

-

Scientific Rationale: Rigorous washing is crucial in SPPS to ensure the purity of the final product by removing all soluble materials before proceeding to the next synthetic step.

-

Workflow Visualization: SPPS Coupling Cycle

Caption: A single coupling cycle in SPPS for the incorporation of Z-L-Dap(Boc)-Obn.

Strategic Deprotection Pathways

The true power of the Z/Boc/Obn protection scheme lies in the ability to selectively remove one or more groups while leaving others intact.

-

Acidic Cleavage (TFA): Removes the Boc group, exposing the β-amino group for further functionalization while the peptide remains anchored to the resin and the Z/Obn groups are unaffected.

-

Catalytic Hydrogenolysis (H₂/Pd-C): Simultaneously removes both the Z (α-amino) and Obn (C-terminal) groups. This is typically performed after the peptide has been cleaved from the resin.

This orthogonality allows for complex molecular architectures to be built with precision.

Visualization of Deprotection Orthogonality

Caption: Orthogonal deprotection pathways for Z-L-Dap(Boc)-Obn.

Part 3: Significance in Drug Discovery and Chemical Biology

Derivatives of diaminopropionic acid are not merely synthetic curiosities; they are integral to the development of novel therapeutics.

-

Antibacterial Agents: The diaminopimelic acid (DAP) pathway is essential for lysine biosynthesis in many bacteria but is absent in humans, making it an attractive target for novel antibiotics.[12] Dap derivatives can be designed as inhibitors for key enzymes in this pathway, such as DapF.[12][13]

-

Peptidomimetics and Cell Adhesion: Z-L-Dap(Boc)-Obn is specifically cited as a precursor for synthesizing N-hydroxybenzamidine derivatives of β-amino-L-alanine.[4][5][14] These resulting molecules show a strong affinity for receptors involved in cell adhesion, highlighting a potential application in modulating cell-cell interactions in diseases like cancer or inflammation.[14]

-

Drug Delivery: The unique functionalities of Dap can be exploited to create novel drug delivery systems. For instance, Dap-derived fatty acid amides have been shown to form organogels capable of encapsulating and facilitating the pH-responsive release of drug molecules.[15]

Conclusion

Z-L-Dap(Boc)-Obn is a testament to the power of strategic chemical design. It is far more than a simple protected amino acid; it is a versatile platform for molecular innovation. The orthogonal arrangement of its Z, Boc, and Obn protecting groups provides chemists with an exceptional degree of control, enabling the synthesis of complex, highly functionalized peptides and peptidomimetics. From its foundational role in SPPS to its application in creating targeted therapeutics and novel biomaterials, Z-L-Dap(Boc)-Obn embodies the principles of precision and versatility that drive modern chemical synthesis. Its continued application in research and development will undoubtedly contribute to the next generation of advanced pharmaceuticals and molecular technologies.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71315181, Z-L-Dap(Boc)-Obn. Available at: [Link]

-

BuyersGuideChem (n.d.). Boc-L-Dap(Z)-OH.DCHA. CAS 65710-58-9. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Molecules, 28(1), 253. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2755946, Boc-Dap-OH. Available at: [Link]

-

Pérez-González, A., et al. (2022). Evaluation of dapsone and its synthetic derivative DDS-13 in cancer in vitro. Oncology Letters, 24(5), 398. Available at: [Link]

-

Kumar, A., et al. (2018). DAP derived fatty acid amide organogelators as novel carrier for drug incorporation and pH-responsive release. New Journal of Chemistry, 42(15), 12519-12527. Available at: [Link]

-

Zhang, T., et al. (2019). Multifunctional Pharmaceutical Effects of the Antibiotic Daptomycin. BioMed Research International, 2019, 7357982. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3766139, C.I. Solvent Blue 35. Available at: [Link]

-

Roy, A., et al. (2021). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. Chemical Science, 12(22), 7765-7771. Available at: [Link]

-

Ananda, K., et al. (2001). Simple And Efficient Method For Synthesis Of Z-/Boc-Amino Acid Amides Using p-Toluenesulphonyl Chloride. Protein and Peptide Letters, 8(1), 45-48. Available at: [Link]

-

Wikipedia (n.d.). Benzyl group. Available at: [Link]

Sources

- 1. Z-L-Dap(Boc)-Obn | C23H28N2O6 | CID 71315181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 239785-37-6 CAS MSDS (Z-L-DAP(BOC)-OBN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Z-L-DAP(BOC)-OBN CAS#: 239785-37-6 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzyl group - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Z-L-DAP(BOC)-OBN manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 15. DAP derived fatty acid amide organogelators as novel carrier for drug incorporation and pH-responsive release - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Z-L-Dap(Boc)-Obn in Common Laboratory Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Peptide Synthesis

Z-L-Dap(Boc)-Obn, known chemically as Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate, is a pivotal building block in the synthesis of complex peptides and peptidomimetics.[1][2][3] Its unique trifunctional nature, with orthogonally protected amino groups (Z and Boc) and a protected carboxylic acid (Obn), offers synthetic chemists precise control over peptide chain elongation and modification.[][5] However, the successful application of this and similar reagents in solid-phase or solution-phase peptide synthesis is fundamentally governed by their solubility characteristics. A comprehensive understanding of the solubility of Z-L-Dap(Boc)-Obn in a range of common laboratory solvents is therefore not merely a matter of convenience but a prerequisite for efficient reaction setup, purification, and ultimately, the successful synthesis of target molecules.

This guide provides a detailed examination of the solubility profile of Z-L-Dap(Boc)-Obn. We will begin with a theoretical analysis of how its constituent protecting groups—Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and Benzyl ester (Obn)—influence its solubility. This is followed by a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in their own laboratory settings. The guide concludes with an illustrative table of expected solubility based on structural analysis, empowering researchers to make informed decisions in their synthetic endeavors.

Theoretical Analysis: Predicting Solubility from Molecular Structure

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. In the case of Z-L-Dap(Boc)-Obn, its solubility is a composite of the properties endowed by its core L-diaminopropionic acid structure and its three bulky, largely nonpolar protecting groups.

-

The Influence of Protecting Groups: The Z, Boc, and Obn groups significantly increase the molecular weight of the parent amino acid to 428.48 g/mol and introduce substantial hydrophobic character.[1][6] These groups are designed to mask the reactive amine and carboxyl functionalities, and in doing so, they dominate the molecule's overall physicochemical properties.[] Generally, such extensive protection enhances solubility in organic solvents while drastically reducing aqueous solubility.[][7]

-

Benzyloxycarbonyl (Z) and Benzyl ester (Obn) Groups: Both the Z and Obn groups contain phenyl rings, which contribute to the molecule's hydrophobicity and potential for π-π stacking interactions. These aromatic moieties favor solubility in solvents that can engage in similar interactions or that have a nonpolar character, such as dichloromethane (DCM) and ethyl acetate.

-

tert-Butoxycarbonyl (Boc) Group: The bulky tert-butyl group of the Boc protecting group further amplifies the nonpolar nature of the molecule. This group is known to improve the solubility of growing peptide chains in organic solvents like dimethylformamide (DMF).[7]

Based on this structural analysis, it is logical to predict that Z-L-Dap(Boc)-Obn will exhibit poor solubility in polar protic solvents like water and limited solubility in lower alcohols like methanol and ethanol. Conversely, it is expected to be readily soluble in polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like DCM.

Caption: Relationship between protecting groups and predicted solubility.

Experimental Protocol for Solubility Determination

The following protocol provides a robust method for determining the solubility of Z-L-Dap(Boc)-Obn in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

Z-L-Dap(Boc)-Obn (CAS: 239785-37-6)[6]

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

-

Autosampler vials

-

A range of common laboratory solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Dichloromethane, Ethyl Acetate, Acetonitrile) of HPLC grade.

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of Z-L-Dap(Boc)-Obn and dissolve it in a suitable solvent (e.g., acetonitrile or DMF) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Preparation of Saturated Solutions:

-

Into separate vials, add an excess amount of Z-L-Dap(Boc)-Obn (e.g., 10-20 mg). The key is to have undissolved solid remaining after equilibration.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the test solvent.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for at least 24 hours to ensure that the solution is saturated.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any fine particulate matter.

-

-

Quantitative Analysis by HPLC:

-

Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.

-

Inject the filtered sample from the saturated solution into the HPLC system.

-

Using the standard curve, determine the concentration of Z-L-Dap(Boc)-Obn in the saturated solution. This concentration represents the solubility of the compound in that specific solvent at the tested temperature.

-

Illustrative Solubility Data

While specific, experimentally determined quantitative data for Z-L-Dap(Boc)-Obn is not widely published, the following table provides an expected solubility profile based on the structural analysis and general principles of solubility for protected amino acids. Researchers should use this as a guide and verify these predictions experimentally using the protocol provided.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low | The molecule is dominated by large, nonpolar protecting groups, making it highly hydrophobic. |

| Methanol/Ethanol | Polar Protic | Low to Moderate | The alkyl chains of the alcohols can interact with the nonpolar groups, but the hydroxyl groups will have limited favorable interactions. |

| Dichloromethane (DCM) | Nonpolar | High | The nonpolar nature of DCM is well-suited to solvate the hydrophobic Z, Boc, and Obn groups. |

| Ethyl Acetate | Moderately Polar | High | Offers a good balance of polarity to interact with the ester and carbamate linkages while also solvating the nonpolar moieties. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | The polarity and aprotic nature of ACN can effectively solvate the molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is an excellent solvent for many protected amino acids and peptides due to its ability to disrupt intermolecular hydrogen bonding and solvate both polar and nonpolar regions.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Similar to DMF, DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |

Conclusion

The solubility of Z-L-Dap(Boc)-Obn is a critical parameter for its effective use in synthetic chemistry. While its heavily protected structure predicts poor aqueous solubility, it is expected to be readily soluble in a variety of common organic solvents, particularly polar aprotic solvents like DMF and DMSO, and nonpolar solvents like DCM. This guide provides both a theoretical framework for understanding these solubility characteristics and a practical, step-by-step protocol for their experimental determination. By applying this knowledge, researchers can optimize their reaction conditions, improve yields, and streamline purification processes, ultimately accelerating their research and development efforts in the field of peptide science.

References

-

PubChem. Z-L-Dap(Boc)-Obn. [Link]

-

Royal Society of Chemistry. The challenge of peptide nucleic acid synthesis. [Link]

-

National Institutes of Health. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

-

GenScript. Peptide Solubility Guidelines. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

- 1. 239785-37-6 CAS MSDS (Z-L-DAP(BOC)-OBN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Z-L-DAP(BOC)-OBN CAS#: 239785-37-6 [amp.chemicalbook.com]

- 3. Z-L-Dap(Boc)-Obn | C23H28N2O6 | CID 71315181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. scbt.com [scbt.com]

- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Z-L-Dap(Boc)-Obn stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Z-L-Dap(Boc)-Obn

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for Z-L-Dap(Boc)-Obn (Benzyl (2S)-3-[(tert-butoxycarbonyl)amino]-2-(phenylmethoxycarbonylamino)propanoate), a critical building block in peptide synthesis and pharmaceutical research. As a complex, multi-functionalized amino acid derivative, its integrity is paramount for the successful synthesis of target molecules. This document delves into the chemical vulnerabilities of the molecule, outlines field-proven storage and handling protocols, and provides methodologies for verifying its stability over time.

Molecular Structure and Intrinsic Stability Considerations

Understanding the stability of Z-L-Dap(Boc)-Obn begins with a detailed analysis of its structure. The molecule incorporates three key protecting groups on a 2,3-diaminopropionic acid (Dap) backbone, each with distinct chemical liabilities.[1][2][3]

-

Nα-Carbobenzoxy (Z or Cbz) group: This group is relatively stable under acidic and basic conditions but is primarily susceptible to cleavage via catalytic hydrogenolysis.

-

Nβ-tert-Butoxycarbonyl (Boc) group: The Boc group is the most chemically sensitive moiety under storage. It is highly labile in acidic conditions, which can lead to its premature removal and the exposure of the reactive β-amino group.[1][4]

-

C-Terminal Benzyl Ester (Obn): Ester groups are susceptible to hydrolysis under both acidic and, more significantly, basic conditions. The presence of atmospheric moisture can facilitate this degradation pathway over time.

The core L-2,3-diaminopropionic acid structure itself is stable.[3] Therefore, maintaining the integrity of Z-L-Dap(Boc)-Obn is a matter of protecting these crucial functional groups from their respective degradation pathways.

Caption: Chemical structure of Z-L-Dap(Boc)-Obn with key protecting groups.

Factors Influencing Stability and Degradation Pathways

Several environmental factors can compromise the purity of Z-L-Dap(Boc)-Obn during storage. The primary degradation pathways are hydrolytic, involving the cleavage of the Boc and Obn groups.

Caption: Primary degradation pathways for Z-L-Dap(Boc)-Obn.

-

Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including hydrolysis. While the compound may be stable for short periods at ambient temperature for shipping, long-term storage requires refrigeration or freezing to minimize degradation kinetics.[5][6][7]

-

Moisture: As a lyophilized powder, Z-L-Dap(Boc)-Obn is hygroscopic. The absorption of atmospheric moisture is the most significant risk factor, as water is a necessary reactant for the hydrolysis of both the Boc group and the benzyl ester.[5][6][8]

-

Light: While not as critical as for compounds with photosensitive groups (e.g., Trp), it is best practice to protect all complex organic molecules from direct light to prevent potential photo-degradation.[5][8]

-

Atmosphere: For peptides containing highly oxidation-prone residues like Cysteine or Methionine, storage under an inert atmosphere (nitrogen or argon) is critical.[8] While Z-L-Dap(Boc)-Obn does not contain such residues, minimizing exposure to air reduces moisture contact.

Recommended Storage and Handling Protocols

Based on the principles of chemical stability, the following conditions are recommended to maximize the shelf-life and preserve the purity of Z-L-Dap(Boc)-Obn.

Data Presentation: Storage Conditions Summary

| Condition | Long-Term Storage (>6 months) | Short-Term Storage (<6 months) | In-Solution (Not Recommended) |

| Temperature | -20°C or preferably -80°C[5][7] | 2-8°C[5][9][10] | -20°C (for days at most)[6][11] |

| Atmosphere | Sealed, dry | Sealed, dry | Sterile buffer, pH 5-6[8] |

| Container | Tightly sealed amber glass vial | Tightly sealed vial | Glass or non-absorbing plastic[11] |

| Protection | Store with desiccant, protect from light[5][8] | Protect from light | Aliquot to avoid freeze-thaw cycles[8] |

Handling Best Practices

To prevent the introduction of moisture and other contaminants, a strict handling protocol is essential.

-

Equilibration: Before opening, always allow the container to warm to room temperature in a desiccator.[6][11] This critical step prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing: Weigh the desired amount of powder quickly in a low-humidity environment.

-

Resealing: Tightly reseal the container immediately after dispensing. For added protection, wrapping the cap with parafilm is advisable.

-

Aliquoting: For frequent use, consider aliquoting the bulk powder into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk supply to the environment and reduces the risk of contamination.[8]

Experimental Workflow: Stability Verification

A stability-indicating analytical method is required to confirm the purity of Z-L-Dap(Boc)-Obn over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its ability to separate the parent compound from potential degradants.[12][][14]

Caption: Experimental workflow for a comprehensive stability study.

Protocol: HPLC Purity Assessment

This protocol provides a general method for the purity analysis of Z-L-Dap(Boc)-Obn and its derivatives.[15]

-

Objective: To quantify the purity of Z-L-Dap(Boc)-Obn and detect the presence of degradation products.

-

Materials:

-

Z-L-Dap(Boc)-Obn sample

-

HPLC-grade acetonitrile (ACN) and water

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

-

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Degas both solutions thoroughly before use.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the sample.

-

Dissolve in a suitable solvent (e.g., 50:50 mixture of Mobile Phase A and B) to a final concentration of 1.0 mg/mL.

-

-

Instrument Setup and Analysis:

-

Equilibrate the C18 column with the initial mobile phase conditions for at least 15 minutes.

-

Set the UV detector to monitor at 214 nm (for amide bonds) and 254 nm (for aromatic Z and Obn groups).

-

Inject 10 µL of the prepared sample.

-

Run the gradient as specified in the table below.

-

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. Degradation products will typically appear as separate, smaller peaks with different retention times.

-

Data Presentation: Example HPLC Method Parameters

| Parameter | Setting | Rationale |

| Column | Reversed-Phase C18, 5 µm | Good retention and separation for hydrophobic protected amino acids. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Mobile Phase A | 0.1% TFA in H₂O | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in ACN | Acetonitrile is a common organic modifier for reversed-phase chromatography. |

| Gradient | 10% to 90% B over 20 min | A broad gradient ensures elution of the parent compound and potential impurities. |

| Detection | UV at 214 nm & 254 nm | 214 nm detects the peptide-like amide bonds; 254 nm is sensitive to the aromatic rings. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

Conclusion

The chemical stability of Z-L-Dap(Boc)-Obn is intrinsically linked to the integrity of its acid-labile Boc group and hydrolytically sensitive benzyl ester. By controlling the key environmental factors of temperature and moisture, its shelf-life can be significantly extended. The optimal long-term storage condition is frozen (-20°C or lower) in a tightly sealed container with a desiccant, protected from light. Adherence to proper handling techniques, particularly allowing the product to reach ambient temperature before opening, is critical to prevent moisture contamination. Regular purity assessment using a validated, stability-indicating HPLC method is the definitive way to ensure the continued quality of this versatile synthetic building block.

References

-

AAPPTEC. Handling and Storage of Peptides - FAQ.

-

Chem-Impex. Nα,β-Bis-Z-L-2,3-diaminopropionic acid.

-

LifeTein. Best Practices for Storing Peptides: Maximizing Stability and Potency.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2755946, Boc-Dap-OH.

-

Bachem. Handling and Storage Guidelines for Peptides.

-

GenScript. Peptide Storage and Handling Guidelines.

-

Chem-Impex. Nα-Z-L-2,3-diaminopropionic acid.

-

Chem-Impex. Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid dicyclohexylammonium salt.

-

BenchChem. Boc-L-Dap(N3)-OH*CHA | 122225-54-1.

-

BenchChem. An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.

-

Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides.

-

Santa Cruz Biotechnology. Z-L-Dap(Boc)-Obn | CAS 239785-37-6.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67565679, Boc-Val-D-Pro-OBn.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7010513, N-Boc-D-Glutamic acid 5-benzyl ester.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71315181, Z-L-Dap(Boc)-Obn.

-

ChemicalBook. 239785-37-6(Z-L-DAP(BOC)-OBN) Product Description.

-

ChemicalBook. Z-L-DAP(BOC)-OBN manufacturers and suppliers.

-

Wikipedia. 2,3-Diaminopropionic acid.

-

Sigma-Aldrich. Z-Dap(Boc)-OH.

-

Separation Science. Analytical Techniques In Stability Testing.

-

BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.

-

ChemicalBook. Z-L-DAP(BOC)-OBN CAS#: 239785-37-6.

-

Santa Cruz Biotechnology. Z-L-Dap(Boc)-Obn | CAS 239785-37-6 (Korean).

-

BenchChem. Application Notes and Protocols for the Analysis of Boc-Dap Derivatives.

-

Sigma-Aldrich. Boc-Dap(Z)-OH (dicyclohexylammonium) salt.

-

BenchChem. L-2,3-Diaminopropionic acid | 4033-39-0.

-

National Library of Medicine. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

-

CONICET Digital. Trends in Analytical chemistry.

-

BOC Sciences. Z-L-Dap-OMe.

-

Sigma-Aldrich. Boc-Dap-OH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.partners [peptide.partners]

- 6. bachem.com [bachem.com]

- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 8. genscript.com [genscript.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. peptide.com [peptide.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Strategic Role of Orthogonal Protecting Groups in Z-L-Dap(Boc)-Obn

Abstract

In the field of synthetic peptide chemistry and drug development, the use of orthogonally protected amino acids is fundamental to the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the synthetic building block Z-L-Dap(Boc)-Obn (Benzyl (2S)-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(phenylmethoxycarbonylamino)propanoate). We will dissect the distinct and synergistic roles of the three critical protecting groups employed in this molecule: the Benzyloxycarbonyl (Z or Cbz) group, the tert-Butoxycarbonyl (Boc) group, and the Benzyl ester (Obn) . The central theme of this guide is the principle of orthogonality, which allows for the selective deprotection of specific functional groups, thereby enabling precise, stepwise modifications essential for advanced peptide synthesis and the development of novel therapeutics. This paper will serve as a resource for researchers, chemists, and drug development professionals by detailing the underlying chemical principles, providing field-proven experimental protocols, and exploring the applications of this versatile molecule.

Introduction: The Challenge of Trifunctional Amino Acids

The synthesis of peptides and peptidomimetics requires the sequential and controlled formation of amide bonds between amino acids. This process is complicated by the presence of reactive functional groups within the amino acids themselves. L-α,β-Diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that presents a unique synthetic challenge due to its three reactive sites: an α-amino group, a β-amino group, and a carboxylic acid.[1][2] Unchecked, these groups would lead to a mixture of undesired products, including polymerization and incorrect peptide bond formation.

To overcome this, a strategy of temporary masking, or "protection," is employed. The success of complex syntheses hinges on the principle of orthogonal protection , which utilizes multiple protecting groups that can be removed under distinct and non-interfering chemical conditions.[3][4] The molecule Z-L-Dap(Boc)-Obn is a quintessential example of this strategy, providing a stable, pre-packaged building block for sophisticated synthetic routes.[5][6][7]

Dissecting the Molecular Architecture: Z, Boc, and Obn

The synthetic utility of Z-L-Dap(Boc)-Obn stems directly from the unique properties of its three protecting groups, each shielding a specific functional site.

2.1. The Z (Benzyloxycarbonyl) Group: Protecting the α-Amine

The Benzyloxycarbonyl (Z or Cbz) group, pioneered by Bergmann and Zervas, is one of the most established amine protecting groups in peptide chemistry.[8][9] It protects the α-amino group of the L-Dap core.

-

Key Characteristics: The Z group is highly stable under both acidic and basic conditions commonly used in peptide synthesis, which is a critical feature for its role.[8][10]

-

Deprotection Mechanism: Its primary mode of removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C).[9][10][11][12] This process cleaves the benzyl-oxygen bond, liberating the free amine and releasing toluene and carbon dioxide as byproducts.[9] It can also be removed by strong acids like HBr in acetic acid, though this method is less selective.[8][10]

2.2. The Boc (tert-Butoxycarbonyl) Group: Protecting the β-Amine

The tert-Butoxycarbonyl (Boc) group is another cornerstone of peptide synthesis, used here to protect the side-chain β-amino group.[13][14][15]

-

Key Characteristics: The defining feature of the Boc group is its lability under moderately acidic conditions, while remaining stable to basic conditions and hydrogenolysis.[13][14][16] This property makes it orthogonal to the Z group.

-

Deprotection Mechanism: The Boc group is efficiently removed using moderately strong acids, most commonly Trifluoroacetic Acid (TFA) , often in a solution with dichloromethane (DCM).[13][14] The mechanism involves protonation of the carbonyl, leading to the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and carbon dioxide.[13]

2.3. The Obn (O-benzyl) Group: Protecting the Carboxyl Terminus

The C-terminus of the L-Dap amino acid is protected as a Benzyl ester (Obn).

-

Key Characteristics: Benzyl esters are stable to the acidic conditions used for Boc removal and the basic conditions used in some coupling steps.[17]

-

Deprotection Mechanism: Conveniently, the Benzyl ester is cleaved under the same catalytic hydrogenolysis conditions used to remove the Z group.[18][19] This simultaneous deprotection strategy is highly efficient, unveiling both the α-amine and the C-terminal carboxylic acid in a single step. Nickel boride has also been shown to chemoselectively cleave benzyl esters.[17]

The Power of Orthogonality: A Strategic Workflow

The strategic genius of Z-L-Dap(Boc)-Obn lies in the orthogonal relationship between its protecting groups.[][21][22] The Boc group is acid-labile, whereas the Z and Obn groups are removed by hydrogenolysis.[23] This distinction allows the synthetic chemist to selectively unmask different parts of the molecule to control the direction of synthesis.

This workflow enables two primary synthetic pathways:

-

Pathway A (Side-Chain Elongation): Selective removal of the Boc group with TFA exposes the β-amino group. This allows for the attachment of another molecule or peptide chain to the side chain, while the main peptide backbone (N-terminus and C-terminus) remains protected.

-

Pathway B (Backbone Elongation/Final Deprotection): Treatment with H₂/Pd-C simultaneously removes the Z group from the α-amine and the Obn group from the carboxyl terminus. This exposes both ends of the amino acid backbone, allowing for its incorporation into a growing peptide chain or for the final deprotection of a completed peptide.

Visualization of Orthogonal Deprotection

Caption: Orthogonal deprotection pathways for Z-L-Dap(Boc)-Obn.

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for researchers. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Selective Deprotection of the Boc Group (Pathway A)

This procedure exposes the β-amino group while leaving the Z and Obn groups intact.

Materials:

-

Z-L-Dap(Boc)-Obn

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator

Methodology:

-

Dissolution: Dissolve Z-L-Dap(Boc)-Obn (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask with magnetic stirring.

-

Acidification: Cool the solution to 0 °C in an ice bath. Add TFA dropwise (5-10 equivalents, typically a 25-50% v/v solution of TFA in DCM).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours). Self-Validation: A new, more polar spot corresponding to the deprotected product should appear, and the starting material spot should disappear.

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Neutralization: Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Wash subsequently with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product, Z-L-Dap-Obn, with a free β-amino group.

-

Purification: If necessary, purify the product by flash column chromatography.

Protocol 2: Simultaneous Deprotection of Z and Obn Groups (Pathway B)

This procedure utilizes catalytic hydrogenation to remove the Z and Obn groups, exposing the α-amino and carboxylic acid functionalities.

Materials:

-

Z-L-Dap(Boc)-Obn

-

Methanol (MeOH) or Ethanol (EtOH), anhydrous

-

Palladium on carbon (Pd/C), 10% w/w

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

Celite® or a similar filter aid

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Methodology:

-

Dissolution: Dissolve Z-L-Dap(Boc)-Obn (1 equivalent) in anhydrous MeOH or EtOH in a flask suitable for hydrogenation.

-

Catalyst Addition: Carefully add Pd/C catalyst (approx. 10% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent ignition.

-

Hydrogenation: Seal the flask and purge the system with H₂ gas. Maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours. Self-Validation: The disappearance of the UV-active starting material (due to the aromatic rings) is a key indicator of reaction completion.

-

Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove all H₂.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad thoroughly with the reaction solvent (MeOH or EtOH).

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the product, L-Dap(Boc), as a solid or oil.

Data Summary and Physicochemical Properties

| Protecting Group | Full Name | Abbreviation | Protected Site | Molecular Formula | Deprotection Conditions | Key Reagents |

| Z | Benzyloxycarbonyl | Cbz or Z | α-Amine | C₈H₇O₂ | Hydrogenolysis | H₂, Pd/C |

| Boc | tert-Butoxycarbonyl | Boc | β-Amine | C₅H₉O₂ | Acidolysis | TFA |

| Obn | O-benzyl (ester) | Bzl or Bn | Carboxyl | C₇H₇ | Hydrogenolysis | H₂, Pd/C |

Note: Molecular formulas refer to the protecting group moiety itself.

Applications in Drug Development

The orthogonally protected L-Dap scaffold provided by Z-L-Dap(Boc)-Obn is a valuable tool in medicinal chemistry.[1][24] The ability to selectively functionalize the side-chain amine allows for:

-

Synthesis of Branched Peptides: Creating peptides with side-chain modifications to enhance biological activity or stability.[25]

-

Development of Peptidomimetics: The Dap core can be used to introduce conformational constraints or to mimic transition states.

-

pH-Sensitive Drug Delivery: The β-amino group of Dap has a lowered pKa when incorporated into peptides, making it sensitive to the pH changes in cellular endosomes.[1][26] This property can be exploited to trigger the release of therapeutic cargo in response to the acidic environment of the endosome.[1]

-

Antibiotic and Siderophore Synthesis: L-Dap is a precursor to various antibiotics and siderophores, making its protected derivatives essential for research in this area.[27]

Conclusion

Z-L-Dap(Boc)-Obn is a masterfully designed synthetic intermediate that exemplifies the power of orthogonal protection strategy in modern chemistry. The careful selection of the acid-labile Boc group and the hydrogenolysis-labile Z and Obn groups provides chemists with precise, independent control over the three reactive centers of the L-diaminopropionic acid core. This control is not merely a matter of synthetic convenience; it is an enabling tool that opens pathways to novel branched peptides, sophisticated peptidomimetics, and targeted drug delivery systems. A thorough understanding of the principles and protocols detailed in this guide is essential for any researcher aiming to leverage this versatile building block to its full potential in the pursuit of new scientific frontiers and therapeutic innovations.

References

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215. Available at: [Link]

-

Reddy, K. S., et al. (2007). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives. Synthetic Communications, 37(15), 2537-2547. Available at: [Link]

-

Mattes, H., Bendas, G., & Luttge, U. (1987). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Journal of Organic Chemistry, 52(15), 3350-3354. Available at: [Link]

-

Peptide Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

-

PubChem. (2013). Z-L-Dap(Boc)-Obn. National Center for Biotechnology Information. Available at: [Link]

-

Proprep. (2024). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Available at: [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available at: [Link]

-